molecular formula C21H28O2 B1250780 Pregna-4,9(11)-diene-3,20-dione

Pregna-4,9(11)-diene-3,20-dione

Cat. No. B1250780
M. Wt: 312.4 g/mol
InChI Key: LCXMRSLFWMMCAS-WRJHFWDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregna-4,9(11)-diene-3,20-dione is a 20-oxo steroid, a C21-steroid and a 3-oxo-Delta(4) steroid. It derives from a hydride of a pregnane.

Scientific Research Applications

Microbial Conversion and Biotransformation

Pregna-4,9(11)-diene-3,20-dione, a steroid, undergoes various biotransformations. Nocardioides simplex VKM Ac-2033D, a microorganism, converts it into several metabolites through processes like dehydrogenation, deacetylation, and reduction. These transformations are significant for producing steroidal compounds with specific properties (Fokina et al., 2003). Similarly, microbial hydroxylation of related compounds by fungi like Aspergillus niger and Cephalosporium aphidicola produces hydroxyl derivatives, demonstrating the versatility of microbial processes in modifying steroid structures (Atta-ur-rahman et al., 1998).

Synthesis and Chemical Transformation

The synthesis of Pregna-4,9(11)-diene-3,20-dione derivatives is crucial in producing corticoids like hydrocortisone and prednisolone. Studies show methods of synthesizing these derivatives from intermediates like 9α- hydroxy androstenedione, indicating the chemical pathways to obtain medically significant steroids (Lưu Đức Huy et al., 2015). Additionally, selective hydrogenation techniques are used to create specific steroid derivatives, which are important for the synthesis of drugs like fluorometholone, an ophthalmic medication (Andrés Marcos-Escribano et al., 2009).

Photochemical Properties

The photochemical behavior of Pregna-4,9(11)-diene-3,20-dione derivatives is studied for its implications in drug stability and reactivity. For instance, the photochemistry of these compounds involves cyclohexadienone and ketone moieties, leading to rearrangements and fragmentation reactions. Understanding these reactions is vital for predicting the behavior of anti-inflammatory drugs derived from these steroids under light exposure (A. Ricci et al., 2001).

Biological Properties and Applications

The derivatives of Pregna-4,9(11)-diene-3,20-dione exhibit a range of biological properties. For example, Org 6216, a derivative, shows selective local anti-inflammatory action without significant atrophogenic activity in the skin. This dissociation of local from systemic effects in various animal models highlights the potential for developing more targeted and less harmful steroid-based treatments (Fox Pk et al., 1980).

properties

Product Name

Pregna-4,9(11)-diene-3,20-dione

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

(8S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,12,16-18H,4-8,10-11H2,1-3H3/t16-,17+,18-,20-,21+/m0/s1

InChI Key

LCXMRSLFWMMCAS-WRJHFWDFSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C

Canonical SMILES

CC(=O)C1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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